Product packaging for 3-Fluoro-4-methoxyaniline(Cat. No.:CAS No. 366-99-4)

3-Fluoro-4-methoxyaniline

Cat. No.: B107172
CAS No.: 366-99-4
M. Wt: 141.14 g/mol
InChI Key: LJWAPDSCYTZUJU-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis and Medicinal Chemistry

The presence of both a fluorine atom and a methoxy (B1213986) group on the aniline (B41778) ring makes 3-Fluoro-4-methoxyaniline a versatile building block in organic synthesis. The fluorine atom, with its high electronegativity, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.govalfa-chemistry.com The methoxy and amino groups provide reactive sites for a variety of chemical transformations.

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. chemimpex.com It is particularly valuable in the development of:

Antitumor agents: Derivatives have shown enhanced anti-tumor activity.

Neurological disorder treatments: It is used to create drugs with improved efficacy and specificity. chemimpex.com

Enzyme inhibitors: It is a reagent for synthesizing novel leucine (B10760876) ureido derivatives that inhibit aminopeptidase (B13392206) N. lookchem.comchemicalbook.com

Pain management therapeutics: It is utilized in the synthesis of novel mGluR1 antagonists for treating chronic pain. lookchem.comchemicalbook.com

Kinase inhibitors: The compound is a precursor for quinoline (B57606) derivatives that act as dual inhibitors of Src and Abl kinases. ossila.com

Historical Perspective of Fluorinated Aromatic Amines in Chemical Research

The field of organofluorine chemistry dates back to the late 19th and early 20th centuries. nih.gov The introduction of fluorine into organic molecules was initially challenging due to the high reactivity of elemental fluorine. nih.gov A significant breakthrough came in 1927 with the development of the Schiemann reaction, which provided a method to introduce fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborates. nih.gov This reaction remains relevant for the synthesis of some fluoroaromatic compounds.

The incorporation of fluorine into aromatic amines, specifically, gained momentum as chemists recognized the profound impact of fluorine on the physicochemical and biological properties of molecules. nih.govalfa-chemistry.com The introduction of fluorine can alter the basicity of the amine group and enhance the metabolic stability of the compound, making fluorinated anilines attractive scaffolds in drug discovery. alfa-chemistry.com This has led to the development of numerous fluorinated pharmaceuticals and agrochemicals. alfa-chemistry.com

Research Trajectories and Current Challenges for this compound

Current research involving this compound is focused on the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, it is used in the synthesis of 1,3,5-triazine (B166579) derivatives that target adenosine (B11128) receptors, which are implicated in cancer and inflammatory diseases. researchgate.netmdpi.com Another area of investigation is its use in creating advanced materials like polymers and dyes with enhanced stability. chemimpex.com

Despite its utility, there are challenges associated with the synthesis and use of this compound. A key challenge is the cost and availability of the fluorinated starting materials. The synthesis of this compound itself can involve multiple steps and require careful control of reaction conditions to achieve good yields and purity. google.comwipo.int For example, a recent patent describes a process for preparing 4-fluoro-3-methoxyaniline (B1304784) from 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (B1289492), highlighting the ongoing efforts to develop more efficient and economical synthetic routes. google.comwipo.int

Overview of Research Areas in this compound Chemistry

The research landscape for this compound is diverse, encompassing several key areas:

Pharmaceutical Development: As a crucial building block, it is integral to the synthesis of new drugs for cancer, neurological conditions, and pain. lookchem.com Its derivatives are often evaluated for their inhibitory activity against various enzymes and receptors. chemicalbook.comossila.com

Agrochemicals: The compound is used in the formulation of herbicides and fungicides, contributing to crop protection. chemimpex.com

Materials Science: It is employed in the creation of high-performance polymers and dyes. chemimpex.com

Organic Synthesis: It serves as a versatile precursor for a wide array of chemical structures, including complex heterocyclic systems. chemimpex.comossila.com For example, it undergoes nucleophilic substitution and can be used to prepare azides for click chemistry reactions. ossila.com

Analytical Chemistry: It can be utilized as a reagent in analytical methods for the detection of other substances. chemimpex.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Amino-2-fluoroanisole
1-bromo-5-fluoro-4-methoxy-2-nitrobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B107172 3-Fluoro-4-methoxyaniline CAS No. 366-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWAPDSCYTZUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342364
Record name 3-Fluoro-4-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-99-4
Record name 3-Fluoro-4-methoxyaniline
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Record name 3-FLUORO-4-METHOXYANILINE
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Synthetic Methodologies for 3 Fluoro 4 Methoxyaniline and Its Analogs

Established Laboratory-Scale Synthesis Routes

In the laboratory, the synthesis of 3-fluoro-4-methoxyaniline and its analogs is approached through several well-established routes, each with its own advantages and specific applications.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental strategy for the synthesis of substituted anilines like this compound. lookchem.comsmolecule.com This approach typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. For instance, a suitably activated fluoroarene can react with a methoxide (B1231860) source to introduce the methoxy (B1213986) group. Conversely, a methoxy-substituted aniline (B41778) with an appropriate leaving group can undergo nucleophilic substitution with a fluoride (B91410) source. The efficiency of these reactions is often dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups generally accelerating the substitution process. mdpi.com

Palladium-Catalyzed Coupling Reactions in Fluorinated Aniline Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen bonds in the synthesis of complex anilines. acs.orgnih.govnih.gov The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides or triflates with amines, including fluorinated derivatives. acs.orgnih.govnih.gov While direct application to this compound synthesis from readily available precursors might be challenging, this methodology is crucial for creating a wide range of fluorinated aniline analogs. acs.orgnih.govnih.gov These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle and can be performed under relatively mild conditions. acs.orgnih.govnih.govd-nb.info The choice of base is also critical, with weaker bases sometimes being advantageous for unstable aniline products. acs.orgnih.govnih.gov

Specific Reaction Pathways Utilizing Halogenated Precursors (e.g., Ullmann Methoxylation from 2-fluoro-4-iodoaniline)

A specific and effective route to this compound involves the Ullmann condensation, a copper-catalyzed reaction. orgsyn.orgorgsyn.org One documented procedure starts with the commercially available 2-fluoro-4-iodoaniline. orgsyn.orgorgsyn.org The aniline's amino group is first protected, for example, by forming a 2,5-dimethylpyrrole derivative. orgsyn.orgorgsyn.org This protected intermediate then undergoes an Ullmann methoxylation reaction with sodium methoxide and a copper(I) salt, such as copper(I) chloride, to replace the iodine atom with a methoxy group. orgsyn.org The final step is the deprotection of the amine to yield this compound. orgsyn.org This multi-step process, including protection and deprotection, is necessary because the unprotected aniline can interfere with the Ullmann coupling conditions. orgsyn.org

Another pathway involves the reduction of a nitro group. For instance, 4-fluoro-3-methoxyaniline (B1304784) can be synthesized via the catalytic hydrogenation of 2-fluoro-5-nitroanisole. prepchem.com A recent patent also describes a process for preparing 4-fluoro-3-methoxyaniline by the reduction of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (B1289492) using a palladium on carbon catalyst. google.com This method achieves simultaneous reduction of the nitro group and dehalogenation of the bromine substituent. google.com

Protection and Deprotection Strategies for Amine Functionality

In many synthetic sequences for substituted anilines, the amine group must be temporarily protected to prevent it from undergoing unwanted side reactions. fiveable.me The choice of protecting group is crucial and depends on the specific reaction conditions. fiveable.me

Common protecting groups for amines include:

Carbamates: Such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Boc groups are typically removed with acid, while Cbz groups can be cleaved by catalytic hydrogenation. fiveable.memasterorganicchemistry.com

Amides: Acetyl groups can serve as temporary protection and are often removed under basic or acidic conditions. fiveable.me

Pyrroles: As seen in the Ullmann synthesis of this compound, forming a 2,5-dimethylpyrrole is an effective protection strategy. orgsyn.orgorgsyn.org

The deprotection step must be chosen carefully to avoid affecting other functional groups in the molecule. fiveable.me For example, a key step in the synthesis of a building block for the drug osimertinib (B560133) involves the deprotection of an acetylated aniline. acs.orgresearchgate.net The development of orthogonal protection strategies, where different protecting groups can be removed selectively under different conditions, is a key aspect of complex organic synthesis. fiveable.me

Industrial-Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on process optimization to ensure high yield, purity, and cost-effectiveness.

Process Optimization for Enhanced Yield and Purity in Large-Scale Synthesis

For industrial-scale synthesis, reaction conditions are carefully optimized. This can involve the use of continuous flow reactors, which offer better control over reaction parameters like temperature and mixing, and can lead to improved safety and consistency. A recent patent highlights the importance of reaction conditions in the synthesis of 4-fluoro-3-methoxyaniline from 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, noting that specific pressures and temperatures are required for successful hydrodehalogenation and nitro group reduction. google.com

In the context of producing a key intermediate for osimertinib, a telescoped continuous flow process for the acetylation and nitration of a related aniline derivative was developed. acs.orgresearchgate.net This approach minimized manual handling and allowed for the safe execution of a potentially hazardous nitration reaction on a larger scale. acs.orgresearchgate.net Such process optimization is critical for making the synthesis of compounds like this compound economically viable for large-scale applications. nih.gov

Application of Continuous Flow Reactors and Automated Systems in Industrial Synthesis

In industrial settings, the production of this compound and its derivatives is increasingly optimized for efficiency, yield, and safety through the use of continuous flow reactors and automated systems. These modern techniques offer significant advantages over traditional batch processing.

Continuous flow chemistry involves the continuous pumping of reagents into a reactor, where they mix and react. This method allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved product quality and consistency. acs.orgmdpi.com For instance, the nitration of a related compound, 4-fluoro-2-methoxyaniline, a hazardous and exothermic reaction, has been successfully and safely scaled up using a telescoped continuous flow procedure. acs.orgmdpi.com This process involves the initial acetylation of the amine group to prevent side reactions, followed by nitration. acs.org The laboratory-scale process for a similar transformation yielded the target molecule in 82% after two steps, with a throughput of 25 mmol/h. acs.org This was then successfully scaled up to a pilot scale with a throughput of 2 mol/h (0.46 kg/h ), demonstrating the scalability of flow processes. acs.org

Automated systems are often integrated with continuous flow reactors to ensure consistent quality and efficiency in large-scale synthesis. smolecule.com These systems can monitor and adjust reaction conditions in real-time, minimizing human error and operational variability. The use of such technologies is pivotal in producing compounds like this compound and its analogs to meet the demands of various industries.

Directed Synthesis of Deuterated Analogs of this compound

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), have gained significant interest in pharmaceutical research due to their potential to enhance metabolic stability and improve pharmacokinetic profiles. mdpi.comnih.gov

Several methods exist for introducing deuterium into molecules like this compound. One common strategy is hydrogen/deuterium (H/D) exchange, often facilitated by a catalyst. cardiff.ac.uk For aniline derivatives, this can be achieved using D₂O (heavy water) as the deuterium source in the presence of a catalyst. cardiff.ac.ukresearchgate.net Platinum catalysts have been shown to be effective for the deuteration of aniline derivatives, in some cases leading to fully deuterated compounds. cardiff.ac.uk

Recent advancements have focused on developing more sustainable and efficient methods. For example, metal-free approaches utilizing photoexcitation in deuterated solvents have been developed for aromatic H/D exchange. nih.gov Another strategy involves the use of earth-abundant metal catalysts, such as iron, to facilitate H/D exchange with D₂O. nih.govuni-rostock.de These methods offer milder reaction conditions and can exhibit high regioselectivity. For instance, an iron-based pincer complex has been shown to be highly active for H/D exchange at (hetero)aromatic hydrocarbons. nih.gov

The substitution of hydrogen with deuterium can significantly impact a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the "deuterium isotope effect". mdpi.comnih.gov This can lead to a longer drug half-life and improved bioavailability. mdpi.comsnnu.edu.cn

Research has shown that deuteration at specific sites of a molecule can protect it from enzymatic oxidation by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. mdpi.com For example, a study on a tyrosine kinase inhibitor demonstrated that replacing a phenylamino (B1219803) substituent with a penta-deuterophenyl analog resulted in improved metabolic stability. mdpi.com The strategic placement of deuterium in molecules like this compound analogs is a key area of research in medicinal chemistry aimed at developing more effective and durable therapeutic agents. nih.govsnnu.edu.cn

Derivatization and Intermediate Formation in Multi-Step Syntheses

This compound is a versatile precursor in multi-step syntheses, enabling the construction of a variety of complex heterocyclic structures. ossila.com

The Combes quinoline (B57606) synthesis is a classic method for preparing substituted quinolines, which are an important class of compounds with a wide range of biological activities. ossila.comresearchgate.netwikipedia.org This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.org this compound is a commonly used aniline precursor in this reaction. ossila.comsmolecule.com

For example, it can be reacted with various 1,3-diketones to yield a range of substituted quinoline derivatives. ossila.com The reaction of this compound with diethyl ethoxymethylenemalonate, followed by cyclization, is a known route to produce ethyl 7-fluoro-4-hydroxy-6-methoxy-quinoline-3-carboxylate. google.com The specific substituents on the aniline and the diketone, as well as the reaction conditions, can influence the regioselectivity of the final quinoline product. wikipedia.org

Reactant 1Reactant 2Reaction TypeProduct
This compound1,3-DiketonesCombes Quinoline SynthesisSubstituted Quinoline Derivatives
This compoundDiethyl ethoxymethylenemalonateCondensation/CyclizationEthyl 7-fluoro-4-hydroxy-6-methoxy-quinoline-3-carboxylate

The primary amine group in this compound can be readily converted into an azide (B81097) group. ossila.comvulcanchem.com This is typically achieved through diazotization followed by reaction with an azide source, such as sodium azide. nih.gov The resulting aryl azide is a key intermediate for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ossila.comsmolecule.comsigmaaldrich.com

CuAAC is a highly efficient and reliable reaction that joins an azide and a terminal alkyne to form a 1,2,3-triazole ring. nih.govsigmaaldrich.comnih.gov This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, stereospecificity, and tolerance of a wide range of functional groups. sigmaaldrich.comcsic.es The formation of azide intermediates from this compound allows for its incorporation into complex molecular architectures through this powerful click reaction. vulcanchem.com

CompoundChemical TransformationIntermediateSubsequent ReactionFinal Product Class
This compoundDiazotization and Azide Substitution3-Fluoro-4-methoxyphenyl azideCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-Triazole Derivatives

Role as an Intermediate in the Synthesis of Structurally Related Aromatic Compounds

This compound serves as a valuable intermediate in the synthesis of other structurally related aromatic compounds due to the reactive nature of its amino group and the influence of the fluorine and methoxy substituents on the aromatic ring. This section explores its role in the preparation of 3-bromo-4-methoxyaniline (B105698) and 3-fluoro-4-methoxybenzoic acid.

Synthesis of 3-bromo-4-methoxyaniline

The conversion of this compound to 3-bromo-4-methoxyaniline involves the electrophilic aromatic substitution of a hydrogen atom with a bromine atom. The position of bromination is directed by the existing substituents on the aromatic ring. A common method for such transformations is the use of a brominating agent like N-bromosuccinimide (NBS).

A synthetic approach for a structurally similar compound, 3-bromo-4-methoxyaniline, has been outlined in patent literature, which can be adapted for the bromination of this compound. google.com The process described in patent CN102199099A involves the bromination of a related fluorinated precursor in an acetic acid solvent. google.com This suggests a plausible route for the bromination of this compound.

The general reaction scheme would involve dissolving this compound in a suitable solvent, followed by the addition of the brominating agent. The reaction conditions, such as temperature and reaction time, would be optimized to ensure high yield and selectivity.

Table 1: Hypothetical Synthesis of 3-bromo-4-methoxyaniline from this compound

Starting Material Reagent Solvent Product
This compoundN-Bromosuccinimide (NBS)Acetic Acid3-Bromo-4-methoxyaniline

This table presents a hypothetical reaction based on synthetic methodologies for similar compounds.

Synthesis of 3-fluoro-4-methoxybenzoic acid

The synthesis of 3-fluoro-4-methoxybenzoic acid from this compound requires the transformation of the aniline's amino group (-NH₂) into a carboxylic acid group (-COOH). A standard and effective method for this conversion is the Sandmeyer reaction. This multi-step process first involves the diazotization of the aniline, followed by cyanation and subsequent hydrolysis of the resulting nitrile.

In the first step, this compound would be treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. This step, a classic Sandmeyer reaction, replaces the diazonium group with a nitrile group (-CN), yielding 3-fluoro-4-methoxybenzonitrile.

Finally, the nitrile is hydrolyzed to the carboxylic acid. This is typically achieved by heating the nitrile with a strong acid or base, which cleaves the carbon-nitrogen triple bond to form the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). This process would yield the desired 3-fluoro-4-methoxybenzoic acid. While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of 3-fluoro-4-hydroxybenzoic acid from 3-fluoro-4-methoxybenzoic acid is documented, highlighting the utility of these related fluorinated compounds. prepchem.comprepchem.com

Table 2: Proposed Synthesis of 3-fluoro-4-methoxybenzoic acid via Sandmeyer Reaction

Step Intermediate/Product Key Reagents Reaction Type
13-Fluoro-4-methoxyphenyldiazonium chlorideNaNO₂, HClDiazotization
23-Fluoro-4-methoxybenzonitrileCuCNSandmeyer Reaction
33-Fluoro-4-methoxybenzoic acidH₃O⁺, heatHydrolysis

This table outlines a proposed synthetic route based on established chemical transformations.

Chemical Reactivity and Mechanistic Pathways of 3 Fluoro 4 Methoxyaniline

Nucleophilicity of the Aniline (B41778) Nitrogen in Reaction Mechanisms

The primary amine (-NH₂) group in 3-Fluoro-4-methoxyaniline is a key center of reactivity, with the lone pair of electrons on the nitrogen atom imparting nucleophilic character. This nucleophilicity allows the compound to participate in a wide range of reactions, acting as a building block for more complex molecules. ossila.com

Common reactions driven by the aniline nitrogen's nucleophilicity include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, it can be a precursor in the synthesis of various pharmaceutical agents, including those targeting neurological disorders and cancer, through reactions that involve the amino group.

Alkylation: The amino group can undergo reactions with alkyl halides.

Reaction with Isocyanates: Forms substituted ureas, a common linkage in medicinal chemistry.

Formation of Schiff Bases: Condensation with aldehydes or ketones.

Buchwald-Hartwig Amination: The aniline can act as the amine coupling partner in palladium-catalyzed cross-coupling reactions to form triarylamines. For example, this compound has been reacted with iodobenzene (B50100) in the presence of a palladium catalyst and a strong base to synthesize 3-fluoro-4-methoxy-N,N-diphenylaniline.

Combes Quinoline (B57606) Synthesis: It serves as a precursor for synthesizing quinoline derivatives by reacting with 1,3-diketones. ossila.com

The nucleophilicity of the nitrogen atom is modulated by the electronic effects of the other ring substituents. The methoxy (B1213986) group, being an electron-donating group, increases the electron density on the ring and, to some extent, on the amino group, enhancing its nucleophilicity. Conversely, the fluorine atom's strong electron-withdrawing inductive effect tends to decrease the basicity and nucleophilicity of the aniline nitrogen. rsc.org

Electronic Effects of Fluorine and Methoxy Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic attack is controlled by the combined electronic influences of the amino, methoxy, and fluoro substituents. libretexts.org

Amino Group (-NH₂): This is a powerful activating group. It donates electron density to the ring through a strong positive mesomeric (or resonance) effect (+M), which far outweighs its negative inductive effect (-I). It directs incoming electrophiles to the ortho and para positions.

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is an activating group that donates electron density via a +M effect, directing electrophiles to its ortho and para positions. rsc.orgminia.edu.eg

The interplay of these effects in this compound results in a complex pattern of reactivity. The powerful activating and directing effects of the amino and methoxy groups generally outweigh the deactivating effect of the fluorine atom. The positions on the ring are activated to varying degrees, influencing the regioselectivity of electrophilic substitution reactions (see Section 3.6).

The influence of such substituents on reactivity can be quantified using Hammett substituent constants (σ), which relate reaction rates and equilibrium constants. wikipedia.orglibretexts.org Electron-donating groups like methoxy have negative σ values, while electron-withdrawing groups like fluorine have positive σ values, indicating their tendency to decrease or increase the acidity of a benzoic acid derivative, respectively. wikipedia.orgchemeurope.com

SubstituentPositionInductive EffectMesomeric (Resonance) EffectOverall Effect on Electrophilic Aromatic Substitution
-NH₂ 1-I (Weak)+M (Strong)Strong Activator, ortho, para-director
-F 3-I (Strong)+M (Weak)Deactivator, ortho, para-director
-OCH₃ 4-I (Moderate)+M (Strong)Strong Activator, ortho, para-director

Investigating Substitution Reactions at the Fluorine Atom

While electrophilic substitution on the benzene (B151609) ring is common, substitution of an atom on the ring itself is also possible, most notably through nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com

In this compound, the fluorine atom could potentially act as a leaving group. Fluorine is a good leaving group in SNAr reactions because its high electronegativity helps to stabilize the intermediate Meisenheimer complex, and the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com However, the aromatic ring in this molecule is generally electron-rich due to the powerful electron-donating amino and methoxy groups. These groups deactivate the ring toward nucleophilic attack.

Despite this, SNAr reactions involving the displacement of fluorine from unactivated fluoroarenes can be achieved under specific conditions, for example, by using photoredox catalysis to generate cation radicals, which dramatically accelerates the substitution. lookchem.com Such methods can enable the functionalization of electron-rich fluoroarenes with various nucleophiles like amines and carboxylic acids. lookchem.com

Oxidation-Reduction Chemistry of the Aniline Moiety

The aniline moiety is susceptible to oxidation. The oxidation of substituted anilines can proceed through various pathways, yielding products such as nitrosobenzenes, nitrobenzenes, and polymeric materials like polyaniline. nih.gov The one-electron oxidation of anilines leads to the formation of aniline radical cations. acs.org The stability and subsequent reactions of these radicals are influenced by the substituents on the ring.

Electron-donating groups, like the methoxy group in this compound, generally decrease the oxidation potential, making the compound easier to oxidize compared to aniline itself. rsc.org Conversely, electron-withdrawing groups hinder oxidation. rsc.org The oxidation of substituted anilines is a critical transformation pathway that determines their environmental fate. rsc.org Studies using oxidants like ferrate(VI) have shown that the reaction often proceeds via a hydrogen atom transfer (HAT) mechanism from the amino group. nih.gov The amino group can be oxidized to form nitroso or other species. evitachem.com

The electrochemical properties, such as the one-electron oxidation potential, can be correlated with the energy of the Highest Occupied Molecular Orbital (HOMO) of the neutral aniline. umn.edu Theoretical studies using density functional theory (DFT) are often employed to understand the detailed mechanisms of these oxidation reactions. nih.gov

Kinetic Studies of Reactivity (e.g., with picryl chloride)

The nucleophilicity of anilines can be quantitatively assessed by studying the kinetics of their reaction with highly electrophilic substrates, such as 2,4,6-trinitrochlorobenzene (picryl chloride). These reactions typically follow second-order kinetics and are a classic example of nucleophilic aromatic substitution. rsc.orgrsc.org

A study on the reactions of picryl chloride with various 3-X-4-methoxy-substituted anilines (where X = F, Cl, Br, or I) in acetonitrile (B52724) has been conducted to measure Arrhenius parameters (activation energy and pre-exponential factor). rsc.org Such studies allow for a quantitative comparison of the reactivity of different substituted anilines. The rate constants are influenced by the electronic effects of the substituents. researchgate.net A negative Hammett reaction constant (ρ) is typically observed, indicating that electron-donating groups accelerate the reaction by increasing the electron density on the nitrogen atom. cdnsciencepub.comoup.com For the reaction of substituted anilines with picryl chloride, the transition state involves the formation of a negatively charged Meisenheimer complex, and its stability is key to the reaction rate. researchgate.net While specific kinetic data for this compound's reaction with picryl chloride was part of a broader study, the general trends show that its reactivity is a balance between the activating methoxy group and the deactivating fluorine atom. rsc.org

Reactant 1Reactant 2Reaction TypeSignificance of Kinetic Study
This compoundPicryl ChlorideNucleophilic Aromatic SubstitutionQuantifies the nucleophilicity of the aniline nitrogen. rsc.org
Substituted AnilinesPeroxidase Compound IIEnzymatic OxidationElucidates the mechanism of biological oxidation. cdnsciencepub.com
N-Arylpyridinium ChlorideSubstituted AnilinesNucleophilic AttackDemonstrates third-order kinetics and a high sensitivity to substituent effects (ρ = -4.50). oup.com

Electrophilic Substitution and Coupling Reaction Mechanisms on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. msu.edubyjus.com The mechanism generally involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the removal of a proton to restore the ring's aromaticity. msu.eduunacademy.com

In this compound, the positions for electrophilic attack are directed by the existing substituents. The powerful ortho, para-directing amino and methoxy groups dominate.

The amino group at C1 directs to C2 and C6 (ortho) and C4 (para).

The methoxy group at C4 directs to C3 and C5 (ortho) and C1 (para).

The fluoro group at C3 directs to C2 and C4 (ortho) and C6 (para).

Considering the positions:

C2: ortho to -NH₂ and ortho to -F. This position is strongly activated by the amino group.

C5: meta to -NH₂, ortho to -OCH₃, and meta to -F. This position is strongly activated by the methoxy group.

C6: ortho to -NH₂ and para to -F. This position is also strongly activated.

The positions ortho to the powerfully activating amino and methoxy groups (C2 and C5) are the most likely sites for electrophilic attack. The final regiochemical outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. Common EAS reactions include nitration, halogenation, and sulfonation. byjus.comfiveable.me

The compound can also participate in various coupling reactions . As an aniline derivative, it can be diazotized by treatment with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is highly versatile and can undergo subsequent coupling reactions (e.g., azo coupling) to form a wide variety of derivatives. The primary amine also allows the molecule to be used in click reactions after conversion to an azide (B81097). ossila.com Furthermore, it can be used in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination mentioned earlier.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-Fluoro-4-methoxyaniline provides critical data on the arrangement of protons within the molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the assignment of each proton to its specific position on the aromatic ring and the methoxy (B1213986) group. In a typical analysis using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. hmdb.ca The methoxy group protons typically appear as a distinct singlet, while the amine protons can present as a broad singlet. The aromatic region generally reveals multiplets that require detailed analysis to assign the protons at positions 2, 5, and 6.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data not available in provided search results Data not available in provided search results Data not available in provided search results Aromatic Protons (H-2, H-5, H-6)
Data not available in provided search results Singlet Methoxy Protons (-OCH₃)
Data not available in provided search results Broad Singlet Amine Protons (-NH₂)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization, the electronegativity of attached atoms, and their position within the molecule. The carbon attached to the fluorine atom exhibits a characteristic splitting due to carbon-fluorine coupling. The signals for the aromatic carbons are typically found in the downfield region of the spectrum, while the methoxy carbon appears at a higher field.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available in provided search results Aromatic Carbons (C-1 to C-6)
Data not available in provided search results Methoxy Carbon (-OCH₃)

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., ¹H-¹H COSY, APT)

Two-dimensional NMR techniques are instrumental in unequivocally assigning the complex proton and carbon signals of this compound.

¹H-¹H Correlated Spectroscopy (COSY): The COSY experiment reveals correlations between protons that are coupled to each other. magritek.com For this compound, this technique would show cross-peaks between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. magritek.comyoutube.com This is particularly useful for distinguishing between the protons at positions 2, 5, and 6.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT): These spectral editing techniques are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In the case of this compound, APT or DEPT would confirm the presence of the methoxy carbon and the aromatic CH groups, while also identifying the quaternary carbons of the aromatic ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignments

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the C-F stretching vibration are also key diagnostic peaks. vscht.cznih.gov

Table 3: FT-IR Band Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3460, 3360 N-H Stretching (asymmetric and symmetric) researchgate.net
3100-3000 Aromatic C-H Stretching vscht.cz
2991 -CH₃ Stretching vscht.cz
1600-1585, 1500-1400 Aromatic C=C Stretching vscht.cz
Data not available C-O Stretching
Data not available C-F Stretching

Fourier Transform Raman (FT-Raman) Spectroscopy and Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. horiba.com In the FT-Raman spectrum of this compound, the aromatic ring vibrations are often prominent. The analysis of the Raman spectrum, often supported by quantum chemical calculations, allows for a detailed assignment of the vibrational modes. nih.govnih.gov The FT-Raman spectrum can be particularly useful for observing the C-C skeletal vibrations of the benzene ring and the symmetric vibrations of the substituents. nih.govnih.gov

Table 4: FT-Raman Band Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode
Data not available Aromatic Ring Breathing
Data not available C-H in-plane bending
Data not available C-F Stretching
Data not available C-O-C Symmetric Stretch

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for determining the functional groups and vibrational modes of this compound. The spectrum, typically recorded from a neat sample, reveals characteristic absorption bands corresponding to specific bond vibrations within the molecule.

Key Research Findings:

The ATR-IR spectrum of this compound displays a series of distinct peaks that confirm its molecular structure. The presence of the amine (NH₂), methoxy (O-CH₃), and fluoro (C-F) groups, along with the aromatic ring, gives rise to a unique vibrational fingerprint.

N-H Stretching: The amine group is typically characterized by symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is found in the 1250-1360 cm⁻¹ range.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage (C-O-C) in the methoxy group results in strong absorptions, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-F Stretching: The carbon-fluorine stretching vibration gives a strong absorption band, usually in the 1000-1400 cm⁻¹ region.

While a fully interpreted spectrum from a peer-reviewed research article is not available, data from spectral databases provide a representative look at the expected vibrational frequencies. nih.gov A study on the related compound, 3-methoxyaniline, provides further insight into the assignment of vibrational modes, which can be used as a comparative model. researchgate.net

Interactive Data Table: Representative ATR-IR Peak Assignments for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Amine (NH₂)
Aromatic C-H Stretch3000 - 3100Aryl C-H
Aliphatic C-H Stretch2800 - 3000Methoxy (O-CH₃)
C=C Stretch1400 - 1600Aromatic Ring
C-N Stretch1250 - 1360Aryl Amine
Asymmetric C-O-C Stretch~1250Methoxy Ether
C-F Stretch1000 - 1400Aryl Fluoride (B91410)
Symmetric C-O-C Stretch~1040Methoxy Ether

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which then fragments into smaller, characteristic ions.

Key Research Findings:

The mass spectrum of this compound provides clear evidence of its elemental composition and structural motifs.

Molecular Ion Peak: The molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 141.14 g/mol . nih.gov The presence of this peak confirms the molecular formula C₇H₈FNO.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for substituted anilines and anisoles include:

Loss of a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 126. nih.gov

Loss of a hydrogen cyanide (HCN) molecule from the aniline (B41778) ring.

Cleavage of the C-O bond, leading to the loss of a formaldehyde (B43269) (CH₂O) or formyl radical (•CHO).

Loss of carbon monoxide (CO).

The NIST Mass Spectrometry Data Center provides data showing a top peak at m/z 126 and a second highest peak at m/z 141, which correspond to the loss of a methyl radical and the molecular ion, respectively. nih.gov The fragmentation patterns of fluorinated organic compounds can be complex, but they offer a distinctive signature for identification. nist.gov

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/zIon Structure/Fragment LostSignificance
141[C₇H₈FNO]⁺•Molecular Ion (Parent Peak)
126[M - CH₃]⁺Loss of a methyl radical from the methoxy group
98[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The aromatic ring and its substituents in this compound contain π electrons and non-bonding (n) electrons that can be excited to higher energy orbitals.

Key Research Findings:

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol, is expected to show absorption bands characteristic of a substituted benzene ring. The primary electronic transitions observed in such molecules are π → π* and n → π*. wikipedia.orgichemc.ac.lk

π → π Transitions:* These transitions, arising from the excitation of electrons in the aromatic π system, are generally strong and occur at shorter wavelengths. For benzene derivatives, there are typically two such bands.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen of the amino group or the oxygen of the methoxy group to an anti-bonding π* orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

Interactive Data Table: Expected Electronic Transitions for this compound

Type of TransitionOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π → ππ (bonding) → π (anti-bonding)Shorter Wavelength (UV)High
n → πn (non-bonding) → π (anti-bonding)Longer Wavelength (UV)Low

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.

Key Research Findings:

As of the latest available information, a complete crystal structure determination for this compound has not been reported in the public domain. However, based on the known structures of related aniline and anisole (B1667542) derivatives, several structural features can be anticipated:

Molecular Geometry: The benzene ring is expected to be largely planar. The amino and methoxy groups will have specific orientations relative to the ring.

Intermolecular Interactions: The presence of the amino group allows for the formation of intermolecular hydrogen bonds (N-H···N or N-H···O), which would play a significant role in the crystal packing. The fluorine atom could also participate in weaker hydrogen bonding interactions (C-H···F).

Crystal Packing: The molecules would pack in a way that maximizes favorable intermolecular interactions, leading to a stable, ordered crystal lattice.

While direct experimental data is pending, the potential for using X-ray crystallography to resolve any structural ambiguities, such as the precise conformation and hydrogen bonding network, is significant.

Computational Chemistry and Theoretical Studies on 3 Fluoro 4 Methoxyaniline

Quantum Chemical Calculations of Ground-State Molecular Geometry

The determination of the most stable three-dimensional arrangement of atoms in a molecule, its ground-state geometry, is a fundamental goal of computational chemistry. For this purpose, various quantum chemical methods are employed, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of molecular modeling due to its ability to provide accurate results with manageable computational expense. nih.gov The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation, is one of the most widely used methods for studying organic molecules. researchgate.net When applied to aniline (B41778) derivatives, the B3LYP method has been shown to be highly effective in predicting molecular geometries that are in excellent agreement with experimental data. researchgate.netresearchgate.net

For 3-fluoro-4-methoxyaniline, calculations using the B3LYP functional would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. These calculations account for the electronic effects of the fluoro, methoxy (B1213986), and amino substituents on the benzene (B151609) ring. For instance, quantum chemical analyses of similar compounds have utilized the B3LYP/6-311++G(d,p) level of theory to predict their electronic landscapes.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. arxiv.orgntnu.no While it neglects electron correlation, which can be a limitation, it provides a valuable starting point for more advanced calculations and is particularly useful for describing the electronic structure of molecules. nih.gov

In the context of this compound, HF calculations can be used to determine the optimized geometry and electronic properties. Studies on related molecules like 3-methoxyaniline have demonstrated that while DFT/B3LYP is generally superior for vibrational problems, HF still provides a reasonable description of the molecular structure. researchgate.net Comparing the results from HF and DFT methods allows for a more comprehensive understanding of the role of electron correlation in determining the molecule's properties.

The choice of basis set is a critical factor in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular and versatile choice for studies of organic molecules. This triple-zeta basis set is highly flexible, with diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.netresearchgate.net

The use of a robust basis set like 6-311++G(d,p) is essential for accurately modeling the subtle electronic interactions within this compound, such as the interplay between the electron-donating methoxy and amino groups and the electron-withdrawing fluorine atom. The inclusion of diffuse and polarization functions is particularly important for obtaining reliable predictions of properties like vibrational frequencies and electronic spectra. researchgate.net

Interactive Data Table: Comparison of Computational Methods

MethodKey FeaturesCommon Applications
DFT (B3LYP) Includes electron correlation, good accuracy-to-cost ratio.Geometry optimization, vibrational frequencies, electronic properties.
Hartree-Fock (HF) Ab initio method, neglects electron correlation.Initial geometry optimization, wavefunction analysis.
6-311++G(d,p) Triple-zeta basis set with diffuse and polarization functions.High-accuracy calculations on small to medium-sized molecules.

Theoretical Vibrational Frequency Predictions and Normal Mode Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a deeper understanding of the molecule's dynamic behavior can be achieved.

Due to the approximations inherent in quantum chemical methods and the neglect of anharmonicity, calculated vibrational frequencies are often systematically higher than their experimental counterparts. The Scaled Quantum Mechanics (SQM) method is a well-established procedure for correcting these theoretical frequencies. researchgate.net It involves scaling the calculated force constants with a set of empirical scale factors, leading to significantly improved agreement with experimental data.

To provide a detailed assignment of the vibrational modes, a Total Energy Distribution (TED) analysis is often performed. researchgate.net The TED describes the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular normal mode. This allows for an unambiguous characterization of the vibrational spectrum, moving beyond simple group frequency assignments. For example, in the analysis of 3-methoxyaniline, fundamental vibrations were assigned based on the TED calculated with the SQM method. researchgate.net

Interactive Data Table: Vibrational Analysis Techniques

TechniquePurposeDetails
Scaled Quantum Mechanics (SQM) Correction of calculated vibrational frequencies.Uses empirical scale factors to improve agreement with experiment.
Total Energy Distribution (TED) Assignment of vibrational modes.Quantifies the contribution of internal coordinates to each normal mode.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods can provide a wealth of information about the distribution of electrons and the energies of the molecular orbitals, which are key to understanding how the molecule will interact with other chemical species.

Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

For this compound, the electronic effects of the substituents will have a significant impact on the energies and distributions of the frontier molecular orbitals. The electron-donating amino and methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom will influence both the HOMO and LUMO. A detailed analysis of these orbitals, along with other electronic properties like the molecular electrostatic potential (MEP), can provide a comprehensive picture of the molecule's reactivity profile.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For aniline derivatives, the HOMO is typically localized on the amino group and the aromatic ring, while the LUMO's location can vary depending on the substituents. In a computational study of the closely related compound 3-fluoro-4-propylaniline, DFT calculations at the B3LYP/6-311++G(d,p) level predicted a HOMO-LUMO gap of approximately 5.2 eV. This is slightly smaller than that of unsubstituted aniline (around 5.5 eV), indicating that the substituents influence the electronic properties. The HOMO was found to be localized on the amino group and the aromatic ring, whereas the LUMO was predominantly situated on the fluorine-substituted carbon atom.

For this compound, similar characteristics are expected. The electron-donating methoxy group at the para position would likely increase the energy of the HOMO, while the electron-withdrawing fluorine atom at the meta position would lower the energy of the LUMO. This combined effect would likely result in a HOMO-LUMO gap comparable to or slightly smaller than that of 3-fluoro-4-propylaniline, suggesting a moderate level of chemical reactivity.

Table 1: Frontier Molecular Orbital Properties of a Related Aniline Derivative

CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
3-Fluoro-4-propylanilineB3LYP/6-311++G(d,p)--~5.2

Data sourced from a computational study on 3-fluoro-4-propylaniline.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net

In aniline derivatives, the amino group and the aromatic ring are generally electron-rich. For 3-fluoro-4-propylaniline, MEP analysis has highlighted regions of high electron density near the fluorine atom and the amino group, suggesting these as likely sites for electrophilic and nucleophilic interactions, respectively.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the aniline group, making these regions attractive for electrophilic attack. The electron-withdrawing nature of the fluorine atom would create a region of lower electron density around it. The hydrogen atoms of the amino group would exhibit a positive potential. This detailed charge distribution information is crucial for understanding intermolecular interactions and the regioselectivity of chemical reactions.

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. researchgate.netscience.gov These charges provide insights into the electronic structure and can affect properties such as the dipole moment and polarizability. researchgate.net It's important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. materialsproject.org

In a study involving a larger molecule containing a 3-fluoro-4-methoxyphenylamino moiety, DFT calculations were used to determine the Mulliken charges. cluster-science.com The results indicated a significant positive charge on the olefinic carbon atom (C1) attached to the nitrogen of the aniline group, with a calculated value of 0.747. cluster-science.com This suggests a considerable electron-withdrawing effect from the adjacent cyano and ester groups in that particular molecule. cluster-science.com

A full Mulliken charge analysis of this compound would likely show that the fluorine and oxygen atoms carry significant negative charges due to their high electronegativity. The nitrogen atom would also be expected to have a negative charge. Conversely, the hydrogen atoms, particularly those of the amino group, and the carbon atoms attached to the electronegative atoms would exhibit positive charges. This charge distribution underpins the molecule's electrostatic potential and its reactivity patterns.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. researchgate.netnih.gov It is widely used to calculate properties such as vertical excitation energies, oscillator strengths (which relate to absorption intensities), and to understand the nature of electronic transitions, such as charge-transfer processes. researchgate.netnih.gov

For aniline derivatives, TD-DFT studies have been instrumental in understanding their photophysical properties, including fluorescence and the influence of substituents on their absorption and emission spectra. nih.govbohrium.com The position of substituents on the aniline ring can significantly impact the excited-state dynamics, such as intramolecular proton transfer or twisting reactions. bohrium.com

A TD-DFT study of this compound would provide detailed information about its UV-Vis absorption spectrum. The calculations would likely predict electronic transitions corresponding to π-π* and intramolecular charge transfer (ICT) from the electron-donating amino and methoxy groups to the aromatic ring. The results would include the calculated maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths for the lowest-lying singlet excited states. This information is crucial for applications in areas such as fluorescent probes and materials science.

Prediction of Spectroscopic Parameters

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. researchgate.netcomp-gag.org This method, often employed in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in a molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Computational studies on aniline and its derivatives have demonstrated the reliability of the GIAO method in predicting both ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The accuracy of the calculated shifts is dependent on the level of theory and the basis set used. For complex molecules, these theoretical calculations are an invaluable tool for assigning experimental NMR spectra.

For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the methoxy protons, with their chemical shifts influenced by the electronic effects of the fluoro and methoxy substituents. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the aromatic carbons, with the carbons directly attached to the fluorine, nitrogen, and oxygen atoms exhibiting the most significant effects. Comparing these theoretical spectra with experimental data from sources like PubChem can help to validate the computational model and provide a more detailed understanding of the molecule's electronic structure. nih.gov

Theoretical Infrared and Raman Intensities

Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies and the corresponding infrared (IR) and Raman intensities of molecules. researchgate.netnih.gov These theoretical spectra are powerful tools for the interpretation and assignment of experimental vibrational spectra. By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved.

Theoretical studies on para-halogenated anilines have shown excellent agreement between the calculated vibrational frequencies (using the B3LYP method with a 6-311++G(df,pd) basis set) and experimental data. researchgate.net These studies provide a basis for assigning the characteristic vibrational modes, including the N-H stretching and bending vibrations of the amino group, the C-F stretching vibration, and the various aromatic ring vibrations.

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of all fundamental vibrational modes. Key expected vibrations would include the symmetric and asymmetric N-H stretching modes, the C-O-C stretching of the methoxy group, the C-F stretching, and various in-plane and out-of-plane bending modes of the aromatic ring. These calculated spectra, when compared with experimental IR and Raman data, would allow for a comprehensive vibrational assignment and a deeper understanding of the molecule's structural and bonding characteristics. chemicalbook.com

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of a material describe its behavior under intense electromagnetic fields, such as those from a laser. In such conditions, the polarization of the material responds in a nonlinear fashion to the strength of the electric field. This phenomenon gives rise to a range of important applications. Organic molecules, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, are known to exhibit significant NLO responses.

Theoretical calculations are instrumental in the rational design of new NLO materials. By modeling the structure-property relationships, scientists can screen potential molecules and predict their NLO performance before undertaking their synthesis and experimental characterization. Key parameters that are calculated to evaluate the NLO potential of a molecule include the electric dipole moment (μ) and the first hyperpolarizability (β).

Computational chemists utilize various levels of theory and basis sets to calculate these properties for a given molecule. These calculations typically involve optimizing the molecular geometry and then computing the electronic properties in the presence of an external electric field.

Despite the established use of computational methods for predicting NLO properties, a detailed theoretical study reporting the specific calculated values of the electric dipole moment (μ) and the first hyperpolarizability (β) for this compound could not be located in the publicly available scientific literature based on the conducted search. While computational studies on similar aniline derivatives and other organic molecules are prevalent, specific data for this compound remains to be published or is not readily accessible.

Therefore, a data table of the calculated electric dipole moment and first hyperpolarizability for this compound cannot be provided at this time.

Applications of 3 Fluoro 4 Methoxyaniline and Its Derivatives in Advanced Chemical Synthesis

Pharmaceutical Research and Drug Discovery

In the realm of medicinal chemistry, 3-fluoro-4-methoxyaniline is a versatile precursor for a wide array of bioactive compounds. Its structural features are instrumental in developing molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

This compound is utilized as a key reagent in the synthesis of novel leucine (B10760876) ureido derivatives. lookchem.comguidechem.comchemicalbook.comas-1.co.jp These derivatives have been identified as potent inhibitors of Aminopeptidase (B13392206) N (APN/CD13), a zinc-dependent metallopeptidase. lookchem.comnih.govnih.gov APN is overexpressed in various cancer cells and is implicated in tumor invasion, metastasis, and angiogenesis. nih.gov The inhibition of APN can trigger an amino acid deprivation response in cancer cells, leading to apoptosis. nih.gov

Research has focused on creating novel leucine ureido derivatives that incorporate a 1,2,3-triazole moiety, which have demonstrated significant in vitro and in vivo antitumor activities. nih.gov The synthesis process leverages the amine group of this compound to build the ureido functional group, which is crucial for interacting with the target enzyme. The development of these inhibitors highlights a strategy for creating multi-target anticancer agents, potentially overcoming resistance to existing treatments. nih.govnih.gov

The compound serves as a crucial intermediate in the synthesis of novel antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). lookchem.comguidechem.comchemicalbook.comas-1.co.jp These antagonists are under investigation as potential therapeutics for chronic pain and other neurological conditions. lookchem.comnih.gov The modulation of mGluR1 activity is a promising approach for pain management. lookchem.com

A series of novel, non-competitive mGluR1 antagonists have been prepared and studied. nih.gov The synthetic pathway incorporates the this compound scaffold to explore the structure-activity relationship. The inclusion of the fluorinated aniline (B41778) derivative led to the development of compounds with enhanced potency and metabolic stability, which are critical attributes for effective drug candidates targeting the central nervous system. nih.gov

The development of scalable, continuous flow processes for APIs often relies on robust building blocks like fluorinated anilines. researchgate.net For example, the synthesis of osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, utilizes 4-fluoro-2-methoxy-5-nitroaniline, a closely related tetrasubstituted benzene (B151609) ring, as a key intermediate. researchgate.net This underscores the industrial importance of such fluorinated and methoxylated aniline structures in the efficient manufacturing of modern pharmaceuticals. researchgate.net

Derivatives of this compound are actively researched for their potential in oncology and as anti-inflammatory agents. smolecule.com The fluorine substitution can enhance interactions with biological targets and improve anti-tumor activity compared to non-fluorinated analogues.

In oncology, the this compound moiety has been incorporated into 1,3,5-triazine (B166579) derivatives, a scaffold known for its anticancer properties. researchgate.net These triazine-based compounds target various components of cancer signaling pathways, including topoisomerases and kinases. researchgate.net Furthermore, sulfonamide derivatives incorporating the 3-fluoro-4-methoxybenzene structure have been investigated as potential leads for developing new anti-inflammatory drugs. smolecule.com

A significant application of this compound is in the creation of selective ligands for human adenosine (B11128) receptors (hARs), specifically the hA1 and hA3 subtypes. nih.gov These receptors are widely expressed in tumors and the tumor microenvironment, playing roles in tumor proliferation and immune response. researchgate.netresearchgate.net

Researchers have designed and synthesized novel 1,3,5-triazine derivatives by reacting this compound with cyanuric chloride, followed by Suzuki coupling with various boronic acids. nih.gov This approach yielded compounds with high binding affinity and selectivity for hA1 and hA3 receptors over hA2A and hA2B subtypes. The para-methoxy group was found to enhance hA3AR binding affinity, while the electron-withdrawing nature of the fluorine atom improves π-π interactions within the receptor binding pocket.

Table 1: Binding Affinities and Selectivity of 1,3,5-Triazine Derivatives for Human Adenosine Receptors (hARs)

CompoundAniline PrecursorhA1 AR Ki (nM)hA3 AR Ki (nM)Selectivity Index (hA1/hA3)
9aThis compound139.355.52.5
9b3,5-Dimethoxyaniline69.7>10000>143
9c3-Methoxy-4-chloroaniline57.9661.10.09

Data sourced from radioligand binding assays as described in the referenced literature. nih.gov

The data indicates that the compound derived from this compound (9a) shows a balanced and potent affinity for both hA1 and hA3 receptors. nih.gov

The 3-fluoro-4-methoxyphenyl motif is a key structural element in the development of various classes of enzyme inhibitors and receptor modulators used in drug discovery. The closely related compound, 3-bromo-4-methoxyaniline (B105698), is explicitly cited as a precursor for a range of therapeutic analogues, indicating the utility of this substitution pattern. google.comgoogle.com

Combretastatin A-4 (CA-4) analogues: These compounds are potent antimitotic agents that inhibit tubulin polymerization. mdpi.commdpi.com The synthesis of CA-4 analogues has been explored using precursors like 3-fluoro-4-methoxybenzaldehyde, demonstrating the value of this substituted phenyl ring in creating potent microtubule-targeting agents for cancer therapy. google.com

CHK1 inhibitors: Cell cycle checkpoint kinase 1 (CHK1) is a target in cancer therapy. Substituted anilines, such as the bromo-analogue of this compound, are used in the preparation of CHK1 inhibitors. google.comgoogle.com

Src kinase inhibitors: this compound is a precursor for synthesizing 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles, which act as dual inhibitors of Src and Abl kinases, both of which are important targets in oncology. ossila.com

Tyrosine kinase inhibitors: This broad class of inhibitors is crucial in cancer treatment. acs.orged.ac.uk The 3-fluoro-4-methoxyphenyl group is a component of inhibitors targeting kinases like BCR-Abl and the epidermal growth factor receptor (EGFR). ossila.comresearchgate.netgoogle.com For example, Bosutinib is a known inhibitor of the BCR-Abl and Src family tyrosine kinases. google.com

Heparanase inhibitors: Heparanase is an enzyme involved in cancer metastasis and inflammation. nih.govnih.gov The development of small molecule heparanase inhibitors has utilized building blocks like substituted anilines, including the bromo-analogue of this compound, to create potent and selective compounds. google.comgoogle.comnih.gov

Synthesis of Sulfonamide Antibacterial Agents

The synthesis of sulfonamide-based antibacterial agents represents a significant application of aniline derivatives. While direct synthesis pathways starting from this compound are a subject of ongoing research, the established principles of sulfonamide synthesis provide a clear framework for its utilization. The general method involves the reaction of an aniline with a sulfonyl chloride.

In a typical synthetic route, an appropriately substituted aniline, such as a derivative of this compound, would be reacted with an aryl sulfonyl chloride in the presence of a base. The primary amino group of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. The presence of the fluoro and methoxy (B1213986) groups on the aniline ring can influence the reactivity of the amino group and the properties of the resulting sulfonamide.

Research into novel sulfonamide derivatives often involves the modification of the aniline precursor to enhance antibacterial potency and overcome resistance. For instance, studies have shown that the introduction of various substituents on the aniline ring can significantly impact the antibacterial activity of the resulting sulfonamides. ijcmas.com The synthesis of sulfonamide derivatives from 3-fluoro-4-morpholinoaniline, a closely related compound, has demonstrated the potential for creating new antibacterial and antifungal agents.

Table 1: General Synthesis of Sulfonamide Derivatives

Reactant 1Reactant 2Product ClassKey Reaction
Aniline Derivative (e.g., this compound)Aryl Sulfonyl ChlorideSulfonamideNucleophilic Acyl Substitution

Agrochemical Development and Crop Protection Research

The unique structural features of this compound make it a valuable intermediate in the development of modern agrochemicals, contributing to the synthesis of both herbicides and fungicides.

Intermediate in the Synthesis of Herbicides and Fungicides

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pesticides. this compound serves as a key intermediate in the production of various herbicidal and fungicidal compounds. chemimpex.com For example, aniline derivatives are used to create complex heterocyclic structures that form the core of many active ingredients in crop protection products. The presence of the fluorine atom and the methoxy group can enhance the efficacy and selectivity of these agrochemicals.

One area of application is in the synthesis of s-triazine derivatives, which are known to possess fungicidal properties. mdpi.com Research has shown that aniline derivatives can be incorporated into triazine scaffolds to create compounds with significant antifungal activity against various plant pathogens.

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

The design of effective agrochemicals heavily relies on understanding the structure-activity relationship (SAR) of candidate molecules. SAR studies investigate how the chemical structure of a compound influences its biological activity. In the context of agrochemicals derived from anilines, the nature and position of substituents on the aromatic ring are critical.

The fluorine atom at the 3-position and the methoxy group at the 4-position of this compound play a significant role in determining the biological activity of its derivatives. Fluorine, with its high electronegativity and small size, can alter the electronic properties of the molecule, improve its metabolic stability, and enhance its binding affinity to target enzymes in pests and weeds. The methoxy group can also influence the molecule's polarity and solubility, which are crucial for its uptake and transport within the target organism. Recent developments in fluorine-containing pesticides highlight the importance of such substitutions in achieving desired agrochemical profiles. researchgate.net

Advanced Materials Science Applications

The utility of this compound extends beyond life sciences into the realm of materials science, where it serves as a precursor for high-performance polymers and advanced organic pigments.

Precursor in Polymer Chemistry for Enhanced Material Properties

Polyanilines are a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be tuned by introducing substituents onto the aniline monomer. The polymerization of this compound leads to the formation of a substituted polyaniline with unique characteristics.

The presence of the fluoro and methoxy groups on the polymer backbone can significantly influence its electronic and physical properties. For instance, these substitutions can affect the polymer's conductivity, solubility in organic solvents, and thermal stability. Research on fluoro-substituted polyanilines has shown that the incorporation of fluorine can alter the polymer's morphology and electrical conductivity. researchgate.net Furthermore, studies on poly(o-methoxyaniline) have demonstrated that the methoxy group can enhance the polymer's fluorescence properties, making it suitable for applications in sensors and optoelectronic devices. researchgate.net

Table 2: Properties of Substituted Polyanilines

MonomerResulting PolymerPotential Enhanced Properties
This compoundPoly(this compound)Electrical Conductivity, Solubility, Thermal Stability, Fluorescence
AnilinePolyanilineBaseline Conductivity and Stability
3-FluoroanilinePoly(3-fluoroaniline)Modified Electrical Conductivity and Morphology
o-MethoxyanilinePoly(o-methoxyaniline)Enhanced Fluorescence

Role in the Synthesis of Advanced Dyes and Pigments for Textile and Coating Industries

Aniline derivatives are fundamental precursors in the synthesis of a vast array of dyes and pigments. This compound can be utilized as a key component in the production of advanced azo dyes and other colorants for the textile and coatings industries. chemimpex.com

Applications in General Organic Synthesis and Analytical Chemistry

Versatile Building Block for the Creation of Diverse Chemical Structures

This compound serves as a crucial intermediate and building block in the synthesis of a wide array of organic compounds. google.com Its distinct pattern of substitution allows for controlled reactivity and the introduction of specific functionalities into larger, more complex molecules. This versatility is leveraged in the production of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The primary amine group of this compound is nucleophilic, allowing it to readily participate in substitution reactions and be attached to various molecular scaffolds. ossila.com It can also undergo reactions like oxidation, reduction, and coupling to form more intricate structures. A significant application is in the synthesis of heterocyclic compounds, which are central to many areas of chemical research and industry. ossila.com For instance, it is a common precursor for quinoline (B57606) derivatives through reactions like the Combes quinoline synthesis with 1,3-diketones. ossila.com It is also used to create 1,3,5-triazine derivatives, an important class of nitrogen-containing heterocycles.

In the pharmaceutical sector, this compound is instrumental in developing drugs for neurological disorders and in creating novel antitumor agents. chemimpex.com The fluorine and methoxy groups can enhance binding affinity to biological targets and improve metabolic stability, a key consideration in drug design. Derivatives have shown potential as inhibitors of enzymes like aminopeptidase N and as antagonists for receptors like mGluR1, which is relevant for chronic pain treatment. chemicalbook.com In agriculture, it is used to formulate more effective herbicides and fungicides, contributing to better crop protection. chemimpex.comchemicalbook.com

The table below summarizes some of the key classes of compounds synthesized using this compound and their applications.

Compound Class Synthetic Method/Reaction Application Area Reference(s)
Quinoline DerivativesCombes quinoline synthesisPharmaceuticals, Dyes ossila.com
1,3,5-Triazine Derivatives1,3,5-oxadiazine ring transformationPharmaceuticals (Anticancer)
Leucine Ureido DerivativesReagent for synthesisPharmaceuticals (Enzyme Inhibition) chemicalbook.com
mGluR1 AntagonistsIntermediate in synthesisPharmaceuticals (Chronic Pain) chemicalbook.com
AzidesDiazotization of the amine groupClick Chemistry ossila.com
AgrochemicalsFormulation intermediateHerbicides, Fungicides chemimpex.comchemicalbook.com
Advanced MaterialsIntermediate in synthesisPolymers, Dyes chemimpex.com

Reagent in Analytical Techniques for Substance Detection and Quantification

In the field of analytical chemistry, this compound is utilized as a reagent to aid in the detection and quantification of various substances. chemimpex.com Its utility in this area stems from the specific chemical reactivity conferred by its functional groups.

The nucleophilic aniline nitrogen can engage in specific chemical interactions, allowing it to act as a derivatizing agent. Such derivatization is a common strategy in analytical chemistry to improve the detectability of an analyte, for example, by enhancing its response in chromatographic or spectroscopic methods. While specific, routine analytical methods extensively employing this reagent are not detailed in the reviewed literature, its potential is recognized. For instance, the Arrhenius parameters for its reaction with picryl chloride have been measured, indicating a well-characterized reactivity that could be exploited for analytical purposes. chemicalbook.com The presence of fluorine also opens the possibility for ¹⁹F NMR (Nuclear Magnetic Resonance) based detection methods.

Q & A

Q. What are the common synthetic routes for 3-fluoro-4-methoxyaniline, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or catalytic amination. For example, in the synthesis of antitubulin agents, it reacts with POCl₃ in toluene under controlled heating (0°C to 50°C) to form intermediates like benzimidazoles . Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring of reaction progress via TLC or GC-MS. Contamination by residual solvents (e.g., toluene) can reduce purity, necessitating post-synthesis purification via recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound?

Due to its potential toxicity and flammability (flash point: 101.22°C), handle in a fume hood with PPE: nitrile gloves, lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation risks. Storage should be in airtight containers away from oxidizers, with temperatures below 25°C . Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Q. How can researchers verify the purity of this compound?

Purity is assessed via HPLC (≥99% by reverse-phase methods) or GC-MS. Melting point analysis (81–84°C) provides a quick validation . NMR (¹H and ¹³C) confirms structural integrity, with key peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .

Advanced Research Questions

Q. How does this compound function in antitubulin agent synthesis, and what are its structure-activity relationships?

In antitubulin agents, the fluorine and methoxy groups enhance binding to tubulin’s colchicine site. The electron-withdrawing fluorine increases electrophilicity, while the methoxy group stabilizes π-π interactions with aromatic residues. Substitution at the 4-position is critical; replacing methoxy with bulkier groups (e.g., phenoxy) reduces activity . SAR studies require comparative assays (e.g., MTT cytotoxicity tests) against cancer cell lines like HeLa or MCF-7 .

Q. What analytical challenges arise when characterizing derivatives of this compound?

Fluorine’s strong electronegativity complicates ¹⁹F NMR interpretation due to broad peaks and coupling with adjacent protons. High-resolution mass spectrometry (HRMS) is essential for confirming molecular ions (e.g., [M+H]+ at m/z 142.14 for the parent compound). X-ray crystallography resolves ambiguities in regiochemistry for derivatives like 3-fluoro-4-methoxybenzaldehyde (CAS 351-54-2) .

Q. How can researchers resolve contradictions in reported synthesis yields or purity data?

Discrepancies often stem from variations in starting material quality or solvent purity. For example, traces of moisture in POCl₃ can hydrolyze intermediates, reducing yields . Reproducibility requires strict adherence to anhydrous conditions and validation of reagents via Karl Fischer titration. Open-data practices (e.g., sharing raw NMR/HPLC files) aid in reconciling conflicting results .

Q. What methodologies optimize scale-up synthesis while maintaining regioselectivity?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yield by 15–20%. Catalytic systems like CuI/1,10-phenanthroline in acetonitrile enhance regioselectivity during cyclization steps . Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.